
Octyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl oleate is an organic compound widely used in various industries, including cosmetics, lubricants, and pharmaceuticals. It is an ester formed from the reaction between oleic acid and octanol. This compound is known for its emollient properties, making it a popular ingredient in skincare products. Additionally, it serves as a plasticizer in polymer production and a lubricant in various mechanical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl oleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by enzymes such as lipase or by chemical catalysts. The enzymatic synthesis is often preferred due to its mild reaction conditions and high specificity. The reaction is usually carried out in a solvent-free system to avoid contamination and simplify product recovery .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by adjusting various parameters such as enzyme concentration, reaction temperature, and substrate molar ratio. Supercritical carbon dioxide and n-hexane are sometimes used as solvents to enhance the reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
Octyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Oleic acid and octanol in the presence of a lipase enzyme or a chemical catalyst.
Hydrolysis: Water and an acid or base catalyst to break down the ester into oleic acid and octanol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to form various oxidation products.
Major Products
Esterification: this compound.
Hydrolysis: Oleic acid and octanol.
Oxidation: Various oxidation products depending on the conditions and reagents used
Scientific Research Applications
Octyl oleate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production, a lubricant in mechanical systems, and an emollient in cosmetics
Mechanism of Action
The mechanism of action of octyl oleate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release oleic acid and octanol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to form a protective layer on the skin, reducing water loss and enhancing skin hydration .
Comparison with Similar Compounds
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Octyl stearate
Comparison
Octyl oleate is unique due to its specific combination of oleic acid and octanol, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. Octyl stearate, on the other hand, has a saturated fatty acid component, making it less prone to oxidation compared to this compound .
Properties
CAS No. |
32953-65-4 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
octyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h14-15H,3-13,16-25H2,1-2H3/b15-14- |
InChI Key |
QTDSLDJPJJBBLE-PFONDFGASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
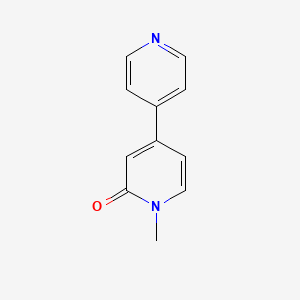
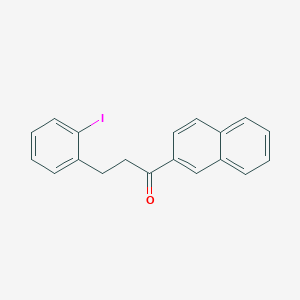
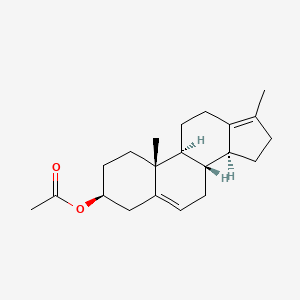
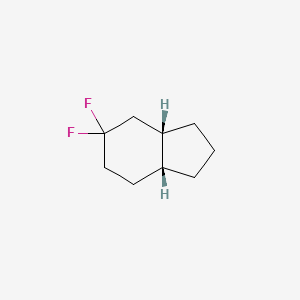
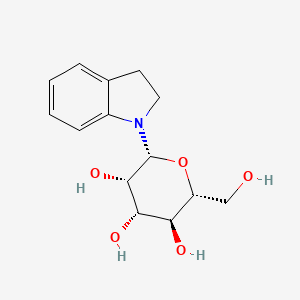
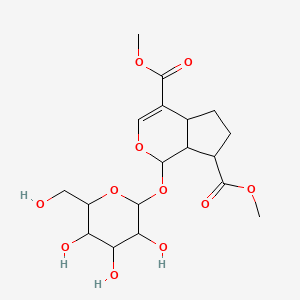
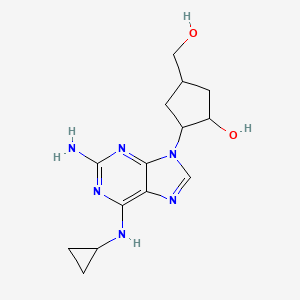
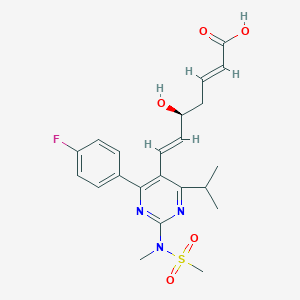
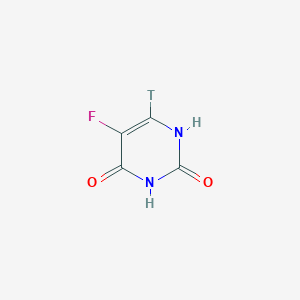
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
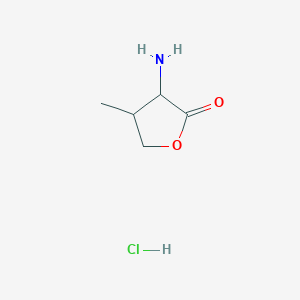
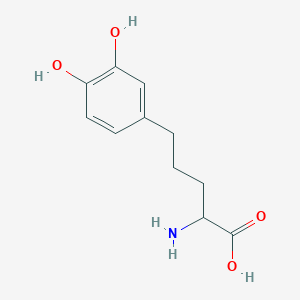
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
